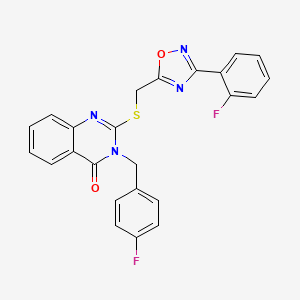
3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16F2N4O2S and its molecular weight is 462.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. The target compound can be synthesized through a series of reactions starting from readily available precursors such as 2-fluorobenzaldehyde and appropriate thiols. The incorporation of the oxadiazole moiety enhances the biological profile of the compound.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving quinazolinone derivatives demonstrated potent growth inhibition in human cancer cell lines such as MCF-7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) with IC50 values in the micromolar range .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | MCF-7 | 10 |
| A2 | HT29 | 12 |
| B4 | PC3 | 10 |
Antioxidant Activity
The antioxidant properties of quinazolinones are also notable. Studies have utilized various assays (DPPH, ABTS) to evaluate the radical scavenging abilities of these compounds. The presence of hydroxyl groups in certain derivatives has been linked to enhanced antioxidant activity, suggesting that structural modifications can significantly affect biological outcomes .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 21e | 85 | 90 |
| 5h | 78 | 82 |
Antibacterial Activity
Quinazolinones have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent study highlighted that modifications on the phenyl ring significantly influenced antibacterial efficacy, with certain derivatives exhibiting potent activity against Staphylococcus aureus and Escherichia coli .
Table 3: Antibacterial Efficacy
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| FQ | Staphylococcus aureus | 25 |
| A1 | Escherichia coli | 30 |
The mechanisms by which quinazolinone derivatives exert their biological effects are multifaceted:
- Anticancer Mechanism : These compounds often target key cellular pathways involved in proliferation and apoptosis. For instance, they may inhibit tubulin polymerization or interfere with kinase signaling pathways.
- Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of these compounds to donate electrons and neutralize free radicals.
- Antibacterial Mechanism : Some quinazolinones act by inhibiting bacterial cell wall synthesis or disrupting essential metabolic pathways.
Case Studies
- Cytotoxicity Study : A study evaluated a series of quinazolinone derivatives against various cancer cell lines and found that specific structural modifications led to enhanced cytotoxicity, particularly in compounds containing electron-withdrawing groups .
- Antioxidant Evaluation : In another case, a set of quinazolinone derivatives was tested for their radical scavenging ability using DPPH and ABTS assays, revealing that ortho-dihydroxy substitutions significantly improved antioxidant capacity .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O2S/c25-16-11-9-15(10-12-16)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)17-5-1-3-7-19(17)26/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDZEJJPZOKKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














